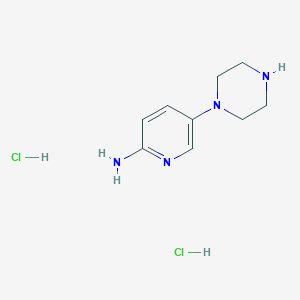

5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride

描述

5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride is an organic compound with the molecular formula C9H14N4·2HCl. It is a derivative of piperazine and pyridine, and it is often used as a reagent in the synthesis of various chemical compounds, including pharmaceuticals. This compound is known for its role as an impurity in the synthesis of Palbociclib, a drug used in the treatment of breast cancer .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of appropriate functional group transformations and protective group strategies to ensure high yields and purity. The specific conditions and reagents used can vary depending on the desired scale and application .

化学反应分析

Nucleophilic Substitution Reactions

The piperazine ring undergoes nucleophilic substitution due to its secondary amine groups. In one synthesis method, the compound is prepared via substitution between piperazine and 2-chloropyridine under basic conditions (e.g., NaOH or K₂CO₃) in ethanol or methanol at reflux (60–80°C) . Key parameters include:

Reduction Reactions

The nitro group in precursor compounds (e.g., 5-(N-BOC-piperazine-1-yl)pyridine-2-nitro intermediates) is reduced to an amine. Sodium sulfide nonahydrate (Na₂S·9H₂O) is commonly used with inorganic salts (e.g., NH₄Cl or NaHCO₃) to suppress azo impurity formation :

| Reducing Agent | Additive | Conditions | Impurity Suppression |

|---|---|---|---|

| Na₂S·9H₂O (2.0 eq) | NH₄Cl (1.8 eq) | 70–80°C, 2 hrs, MeOH/H₂O | Azo impurities <0.5% |

This method achieves >95% conversion efficiency and eliminates the need for multiple purification steps .

Oxidation Reactions

The secondary amine groups in the piperazine ring are susceptible to oxidation. Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or neutral conditions oxidizes the amine to an N-oxide derivative:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H₂O₂ (30% v/v) | H₂O, 25°C, 6 hrs | Piperazine N-oxide derivative |

| KMnO₄ | H₂SO₄, 0–5°C | Pyridine ring oxidation (minor pathway) |

Alkylation and Acylation

The primary amine on the pyridine ring and secondary amines on the piperazine ring can undergo alkylation or acylation. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF at 50°C yields N-alkylated derivatives .

-

Acylation : Acetyl chloride in dichloromethane forms N-acetylated products .

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Alkylation | CH₃I (1.2 eq) | DMF, K₂CO₃, 50°C, 8 hrs | N-Methylpiperazine derivative |

| Acylation | AcCl (1.5 eq) | DCM, 0°C, 2 hrs | N-Acetylated product |

Complexation and Salt Formation

The compound forms stable salts with acids (e.g., HCl) and coordinates with transition metals. For example:

| Metal Ion | Conditions | Complex |

|---|---|---|

| Cu²⁺ | EtOH/H₂O, pH 7.0, 25°C | [Cu(C₉H₁₃N₄)₂Cl₂]·2H₂O |

| Fe³⁺ | Aqueous, 60°C | Insoluble ferric complex |

Stability and Degradation

Under acidic conditions (pH <3), the compound undergoes hydrolysis, cleaving the piperazine-pyridine bond. At elevated temperatures (>100°C), decomposition yields pyridine-2-amine and piperazine dihydrochloride .

科学研究应用

Pharmacological Applications

The compound has been investigated for its potential in several therapeutic areas:

- Antimicrobial Activity : Recent studies have shown that derivatives of 5-(piperazin-1-yl)pyridin-2-amine exhibit antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. For instance, a related study demonstrated that synthesized compounds from this base structure displayed promising antimicrobial efficacy through disc diffusion methods .

- Antiparasitic Effects : Research has indicated that certain derivatives can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The compound's selective inhibitory activity against specific cellular pathways has been linked to its fast-killing capabilities, providing a potential avenue for malaria treatment .

- Cancer Research : The compound has been explored as an inhibitor of cyclin-dependent kinases, which are crucial in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various synthesized derivatives of 5-(piperazin-1-yl)pyridin-2-amine against E. coli and S. aureus. The results indicated that certain modifications to the piperazine ring enhanced antibacterial potency significantly compared to unmodified compounds.

| Compound Structure | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| Base Compound | Moderate | Low |

| Modified Compound A | High | High |

| Modified Compound B | Low | Moderate |

Case Study 2: Antiparasitic Activity

In another study focusing on antiparasitic effects, derivatives were tested for their ability to inhibit Plasmodium falciparum. The results showed that specific structural modifications led to a significant decrease in EC50 values, indicating enhanced potency.

| Compound Structure | EC50 (nM) in WT Line | EC50 (nM) in Mutant Line |

|---|---|---|

| Base Compound | 1000 | 4000 |

| Modified Compound C | 110 | 4400 |

| Modified Compound D | 200 | 800 |

作用机制

The mechanism of action of 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. As an impurity in Palbociclib synthesis, it is known to inhibit cyclin-dependent kinases CDK4 and CDK6. These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

相似化合物的比较

Similar Compounds

2-Amino-5-(1-piperazinyl)pyridine: A closely related compound with similar structural features.

5-(1-Piperazinyl)-2-pyridinamine: Another derivative with comparable chemical properties.

Palbociclib Impurity 44: A specific impurity in the synthesis of Palbociclib.

Uniqueness

5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride is unique due to its specific role as an impurity in Palbociclib synthesis and its potential biological activities. Its structural features allow it to participate in various chemical reactions, making it a valuable compound in research and industrial applications .

生物活性

5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride, commonly referred to as 5-PYPA dihydrochloride, is a small molecule with significant biological activity, particularly as a kinase inhibitor. This compound has garnered attention for its potential therapeutic applications in various fields, including oncology and inflammatory diseases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

5-PYPA dihydrochloride is characterized by its molecular formula , featuring a piperazine ring and a pyridine structure. The presence of two hydrochloride groups enhances its solubility and stability in aqueous environments, making it suitable for biological applications.

The primary mechanism of action for 5-PYPA dihydrochloride involves the inhibition of specific kinases, particularly those in the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway plays a crucial role in regulating inflammation, immune responses, and cell differentiation. By targeting these kinases, 5-PYPA can modulate various cellular processes that are pivotal in disease progression .

Key Pathways Affected

- p38 MAPK Pathway : Involved in inflammatory responses and cell survival.

- Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) : Regulates inflammation and has implications in cancer biology.

Biological Activity

Research has demonstrated that 5-PYPA dihydrochloride exhibits several biological activities:

- Anti-inflammatory Effects : Studies indicate that the compound can inhibit the p38 MAPK pathway, suggesting its potential as an anti-inflammatory agent.

- Anticancer Potential : The inhibition of the p38 MAPK pathway is also linked to cancer cell proliferation and survival, leading researchers to investigate its use as an anticancer therapeutic .

- Neuroprotective Properties : Preliminary studies suggest that 5-PYPA may have neuroprotective effects, which could be beneficial in treating neurodegenerative disorders .

In Vitro Studies

In vitro assays have shown that 5-PYPA dihydrochloride effectively inhibits key kinases involved in inflammatory pathways. For instance:

- IC50 Values : The compound demonstrated IC50 values in the nanomolar range against specific kinases, indicating potent inhibitory activity .

Case Studies

Several case studies have highlighted the efficacy of 5-PYPA dihydrochloride:

- Cancer Cell Lines : In studies involving various cancer cell lines, 5-PYPA was shown to induce apoptosis and inhibit cell proliferation through its action on the p38 MAPK pathway .

- Inflammatory Models : Animal models of inflammation have reported reduced inflammatory markers upon treatment with 5-PYPA dihydrochloride, supporting its potential therapeutic use in inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of 5-PYPA dihydrochloride, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(Piperazin-1-yl)pyridine | Piperazine at position 4 | Different positioning leading to varied activity |

| 2-(Piperazin-1-yl)aniline | Aniline structure instead of pyridine | Exhibits different reactivity profiles |

| 5-(Morpholinomethyl)pyridin-2-amine | Morpholine instead of piperazine | Potentially different pharmacokinetic properties |

This table illustrates how variations in structure can influence biological activity and chemical behavior among similar compounds.

属性

IUPAC Name |

5-piperazin-1-ylpyridin-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.2ClH/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2,(H2,10,12);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGBAWNUZVFTOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=C(C=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230807-31-3 | |

| Record name | 5-(piperazin-1-yl)pyridin-2-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。